molecular formula C6H11F3N2O B2869419 2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide CAS No. 1520596-03-5

2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide

Cat. No.: B2869419
CAS No.: 1520596-03-5
M. Wt: 184.162
InChI Key: FDKXRFFAEKVUIO-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide (CAS 1520596-03-5) is a high-purity chemical reagent designed for advanced research applications. This compound, with the molecular formula C 6 H 11 F 3 N 2 O and a molecular weight of 184.16 g/mol , features a versatile propanamide backbone substituted with a trifluoromethyl group and an ethylamide moiety. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry and agrochemical research due to its potential to enhance metabolic stability, alter lipophilicity, and influence the bioactivity of lead compounds. This reagent serves as a valuable building block in the synthesis of more complex molecules and is particularly useful for researchers investigating amidase activity . Microbial amidases (EC 3.5.1.4) are versatile hydrolase biocatalysts that cleave non-peptide amide bonds, and they are the subject of intense study for their role in the stereo-selective synthesis of pharmaceuticals and agrochemicals, as well as in bioremediation efforts to degrade amide-containing pollutants . The structure of this compound makes it a potential substrate or intermediate in enzymatic studies, including those focused on understanding enzyme kinetics, specificity, and mechanisms of hydrolysis. Research involving this compound may contribute to the development of biocatalytic processes for the production of optically pure amides and acids, which are critical in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c1-3-11-4(12)5(2,10)6(7,8)9/h3,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKXRFFAEKVUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide typically involves the reaction of 2-amino-3,3,3-trifluoro-2-methylpropanamide with ethylamine under controlled conditions. The reaction is carried out in a solvent medium, often using an organic solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s key features are compared to similar propanamide derivatives (Table 1):

Key Observations:
  • Highly fluorinated derivatives (e.g., ’s compound with -C(CF3)2) show extreme hydrophobicity, limiting their utility in aqueous systems .
  • Amino vs. Hydroxy Substituents: The target compound’s -NH2 group enables hydrogen bonding, unlike the -OH group in 11a. This difference may influence biological activity; for example, amino groups are more nucleophilic and can participate in covalent interactions with enzyme active sites .
  • Amide Nitrogen Substituents : The ethyl group in the target compound provides moderate steric bulk, whereas bulkier substituents (e.g., benzyl in 11c or phenethyl in 11d) may hinder molecular rotation or receptor binding .

Biological Activity

2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide (CAS No. 1520596-03-5) is a compound of growing interest in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C4H7F3N2O\text{Chemical Formula }C_4H_7F_3N_2O

Key Features:

  • Contains a trifluoromethyl group which enhances lipophilicity and biological activity.
  • The amine group is expected to facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The specific mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors or other cellular targets, influencing physiological responses.

Anticancer Properties

Some studies suggest that trifluoromethyl-containing compounds may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Further investigation into this compound could reveal similar effects.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • Study on Enzyme Inhibition : A study demonstrated that certain trifluoromethyl amides can inhibit amidase enzymes effectively, suggesting potential applications in treating conditions where enzyme modulation is beneficial .
  • Antimicrobial Screening : A high-throughput screening campaign identified several trifluoromethyl compounds as effective against Gram-negative bacteria. While specific data on this compound was not reported, the trend indicates potential .

Data Table: Biological Activity Comparison

CompoundBiological ActivityReference
This compoundPotential antimicrobial and anticancer activity
Trifluoromethyl amide analogsEnzyme inhibition
Various trifluoromethyl compoundsAntimicrobial efficacy

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